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Introduction
Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. Its

emergence as a new psychoactive substance (NPS) necessitates a thorough understanding of

its metabolic fate in vivo for clinical, forensic, and drug development purposes. This technical

guide provides an in-depth overview of the primary metabolites of deschloroketamine observed

in vivo, focusing on quantitative data, experimental methodologies, and the enzymatic

pathways responsible for its biotransformation.

Primary Metabolic Pathways of Deschloroketamine
The in vivo metabolism of deschloroketamine primarily proceeds through two main phase I

reactions: N-dealkylation and hydroxylation. These initial transformations are followed by phase

II conjugation reactions, such as glucuronidation and N-acetylation, to facilitate excretion.

Phase I Metabolism:

N-dealkylation: The most significant initial metabolic step is the removal of the methyl group

from the nitrogen atom, leading to the formation of nordeschloroketamine.
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Hydroxylation: Hydroxyl groups can be introduced at various positions on the cyclohexyl ring

of both the parent compound and its N-dealkylated metabolite.

Phase II Metabolism:

The hydroxylated metabolites can undergo glucuronidation, a common pathway for

increasing the water solubility of xenobiotics to aid in their elimination.

The primary amine of nordeschloroketamine can be N-acetylated.

Key Primary Metabolites
Based on in vivo studies, primarily in rats, the following have been identified as the major

primary metabolites of deschloroketamine:

Nordeschloroketamine: The primary product of N-dealkylation.

trans-Dihydrodeschloroketamine: A product of hydroxylation of the parent compound.

cis- and trans-Dihydronordeschloroketamine: Products of hydroxylation of

nordeschloroketamine.

Quantitative Data on Primary Metabolites
The following tables summarize the quantitative data obtained from in vivo studies in rats,

providing concentrations of deschloroketamine and its primary metabolites in serum and brain

tissue.

Table 1: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Serum[1][2]

Compound Concentration Range (ng/mL)

Deschloroketamine 0.5 - 860

Nordeschloroketamine 0.5 - 860

trans-Dihydrodeschloroketamine < 10

cis/trans-Dihydronordeschloroketamine < 10
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Table 2: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Brain

Tissue[1][2]

Compound Concentration Range (ng/g)

Deschloroketamine 0.5 - 4700

Nordeschloroketamine 0.5 - 4700

trans-Dihydrodeschloroketamine 0.5 - 70

cis/trans-Dihydronordeschloroketamine 0.5 - 70

Signaling Pathways and Enzymology
The biotransformation of deschloroketamine is primarily mediated by the cytochrome P450

(CYP) superfamily of enzymes. While the specific isozymes responsible for all metabolic steps

of deschloroketamine have not been fully elucidated, studies on the structurally similar

ketamine and in vitro studies with deschloroketamine provide strong indications.

For the N-demethylation of ketamine, CYP3A4, CYP2B6, and CYP2C9 have been identified as

the main contributing enzymes.[2] A direct investigation into deschloroketamine's N-

demethylation revealed that CYP2B6 is a major catalyst for this reaction.[3][4] The study

highlighted that the halogen substitution on the phenyl ring significantly influences the binding

affinity to CYP2B6, with deschloroketamine showing a higher Km value (lower affinity)

compared to ketamine.[3]

Hydroxylation of ketamine and its metabolites is also carried out by various CYP enzymes,

including CYP2A6 and CYP3A4.[5][6] It is highly probable that these or similar CYP isozymes

are also responsible for the hydroxylation of deschloroketamine and nordeschloroketamine.
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Experimental Protocols
The identification and quantification of deschloroketamine and its metabolites are

predominantly achieved through liquid chromatography-high-resolution tandem mass

spectrometry (LC-HRMS/MS) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation for LC-HRMS/MS Analysis of Rat
Urine

Enzymatic Hydrolysis: To a 1 mL urine sample, add β-glucuronidase/arylsulfatase to

deconjugate phase II metabolites. Incubate at a specified temperature and duration (e.g.,

50°C for 1 hour).

Alkalinization: Adjust the pH of the hydrolyzed urine to approximately 9-10 with a suitable

base (e.g., sodium hydroxide).

Liquid-Liquid Extraction (LLE): Extract the analytes from the alkalinized urine using an

organic solvent mixture (e.g., a combination of ethyl acetate, dichloromethane, and

isopropanol). Vortex and centrifuge to separate the phases.

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to

dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a

suitable solvent (e.g., methanol or mobile phase).

Analysis: Inject an aliquot of the reconstituted sample into the LC-HRMS/MS system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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